DMT-dG(ib) Phosphoramidite

Description

Propriétés

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRMKYVTIFSDPR-MMROLVBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100888 | |

| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93183-15-4 | |

| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93183-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DMT-dG(ib) Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-dG(ib) Phosphoramidite (B1245037). This document details its chemical structure, physicochemical properties, and its critical role as a fundamental building block in the chemical synthesis of DNA oligonucleotides via the phosphoramidite method. Detailed experimental protocols for its use in solid-phase oligonucleotide synthesis are also provided.

Core Properties and Specifications

DMT-dG(ib) Phosphoramidite is a high-purity reagent essential for the automated synthesis of DNA. Its key characteristics are summarized in the tables below.

Chemical and Physical Data

| Property | Value | Reference |

| Chemical Formula | C44H54N7O8P | [1][2] |

| Molecular Weight | 839.92 g/mol | [1][2] |

| CAS Number | 93183-15-4 | [1][2] |

| Appearance | White to off-white powder or granules | [2] |

| Solubility | Soluble in Acetonitrile (B52724) and Dichloromethane. In DMSO, soluble up to 55 mg/mL (65.48 mM).[3] In water, solubility is low at 0.1 g/L at 20°C.[2] | [2][3] |

Quality and Stability Specifications

| Specification | Typical Value | Notes | Reference |

| Purity (HPLC) | ≥99.0% | Purity is a critical factor for achieving high coupling efficiency and minimizing side-product formation. | [2] |

| Purity (³¹P-NMR) | ≥99% | Confirms the integrity of the phosphoramidite moiety. | [2] |

| Water Content | ≤0.3 wt. % (Karl Fischer) | Water can lead to the hydrolysis of the phosphoramidite, reducing its reactivity. | [2] |

| Storage (Solid) | 2-8°C under inert gas (e.g., Argon or Nitrogen) | Protect from moisture and light to prevent degradation. | [2] |

| Solution Stability | dG phosphoramidites are the least stable of the four standard deoxynucleoside phosphoramidites in acetonitrile solution. Degradation can be significant over several weeks. | Solutions should be freshly prepared for optimal performance. Degradation pathways include hydrolysis and reactions involving acrylonitrile (B1666552) elimination.[4] | [4] |

The Role of this compound in Oligonucleotide Synthesis

This compound is a protected form of deoxyguanosine, specifically designed for use in the phosphoramidite method of solid-phase DNA synthesis. This method allows for the rapid and efficient construction of custom DNA sequences. The key protecting groups and their functions are:

-

5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar. Its removal at the beginning of each synthesis cycle exposes the 5'-hydroxyl for reaction with the incoming phosphoramidite.

-

N2-isobutyryl (ib) group: This base-labile group protects the exocyclic amine of the guanine (B1146940) base, preventing unwanted side reactions during the synthesis cycle.

-

3'-O-(N,N-diisopropyl)phosphoramidite and 2-cyanoethyl group: The phosphoramidite moiety at the 3'-position is activated to react with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group protects the phosphorus and is removed at the end of the synthesis.

The overall efficiency of oligonucleotide synthesis is highly dependent on the coupling efficiency of each phosphoramidite. While high coupling efficiencies (typically >99%) are expected for standard phosphoramidites, dG phosphoramidites can sometimes exhibit slightly lower efficiencies and are more prone to degradation.[5]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of this compound into a growing DNA oligonucleotide chain using an automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction.

Materials and Reagents

-

This compound

-

Other DNA phosphoramidites (DMT-dA(bz), DMT-dC(bz), DMT-dT)

-

Controlled Pore Glass (CPG) solid support, pre-loaded with the initial nucleoside

-

Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

-

Capping Solution A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF)

-

Capping Solution B: 16% N-Methylimidazole in THF

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

-

Anhydrous Acetonitrile (synthesis grade)

-

Cleavage and Deprotection Solution: Concentrated Ammonium (B1175870) Hydroxide (B78521)

Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle adding one nucleotide. The following four steps are repeated for each nucleotide addition:

-

Step 1: Detritylation (Deblocking)

-

The CPG solid support is washed with anhydrous acetonitrile.

-

The detritylation solution (3% TCA in DCM) is passed through the synthesis column to remove the 5'-DMT protecting group from the nucleotide attached to the solid support.

-

The column is then washed extensively with anhydrous acetonitrile to remove the acid and the liberated DMT cation.

-

-

Step 2: Coupling

-

The this compound and the activator solution (ETT in acetonitrile) are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

-

This intermediate reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.

-

Typical coupling times are 2-5 minutes.

-

-

Step 3: Capping

-

To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in deletion mutations), they are permanently blocked.

-

Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

-

The column is then washed with anhydrous acetonitrile.

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester.

-

The oxidizing solution (Iodine in THF/Pyridine/Water) is passed through the column.

-

The column is washed with anhydrous acetonitrile, completing the cycle.

-

These four steps are repeated for each subsequent phosphoramidite until the desired oligonucleotide sequence is assembled.

Post-Synthesis: Cleavage and Deprotection

-

Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support by incubation with concentrated ammonium hydroxide at room temperature.

-

Base and Phosphate Deprotection: The collected solution is then heated (typically at 55°C for 8-16 hours) to remove the isobutyryl protecting group from the guanine bases and the cyanoethyl groups from the phosphate backbone.

-

Purification: The crude oligonucleotide solution is then purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to isolate the full-length product from shorter, failed sequences.

Visualizing the Synthesis Workflow

The logical flow of the solid-phase oligonucleotide synthesis cycle is depicted in the diagram below.

Caption: Workflow of solid-phase oligonucleotide synthesis.

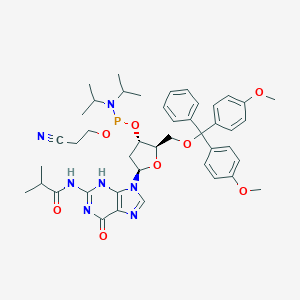

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

References

- 1. nublocks.com [nublocks.com]

- 2. This compound 93183-15-4 [sigmaaldrich.com]

- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

DMT-dG(ib) Phosphoramidite molecular weight and formula

An In-depth Technical Guide on DMT-dG(ib) Phosphoramidite (B1245037)

For researchers, scientists, and professionals in drug development, DMT-dG(ib) Phosphoramidite is a critical reagent used in the chemical synthesis of DNA. This document provides core technical specifications for this compound.

This compound, also known as N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], is a protected nucleoside building block.[1] The dimethoxytrityl (DMT) group on the 5' end and the isobutyryl (ib) group protecting the exocyclic amine of guanine (B1146940) prevent unwanted side reactions during the oligonucleotide synthesis process.[1] The phosphoramidite group at the 3' position enables the sequential addition of nucleosides to the growing DNA chain.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C44H54N7O8P[1][2][3] |

| Molecular Weight | 839.92 g/mol [1][2][3] |

| CAS Number | 93183-15-4[1][3] |

Structural Composition

The logical relationship of the primary components of the this compound molecule is illustrated in the diagram below. The central moiety is a 2'-deoxyguanosine, which is modified with a 5'-DMT protecting group, an N2-isobutyryl protecting group, and a 3'-phosphoramidite group for synthesis.

Experimental Protocols

Detailed experimental protocols for the use of this compound in oligonucleotide synthesis involve standardized solid-phase synthesis techniques. While specific cycle parameters may vary based on the synthesizer and desired product, the general workflow includes:

-

Deprotection: Removal of the 5'-DMT group from the solid-supported nucleoside.

-

Coupling: Activation of the this compound and its subsequent reaction with the free 5'-hydroxyl group of the support-bound nucleoside.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

-

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

These four steps are repeated for each nucleoside added to the sequence. Final cleavage from the solid support and deprotection of the base-protecting groups (including the isobutyryl group) and the phosphate-protecting groups are typically achieved using a concentrated ammonia (B1221849) solution.[1]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Function of the Isobutyryl Protecting Group in dG Phosphoramidite (B1245037)

This guide provides a comprehensive overview of the role and function of the isobutyryl (iBu) protecting group in 2'-deoxyguanosine (B1662781) (dG) phosphoramidite, a critical component in the chemical synthesis of oligonucleotides.

Introduction to Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite method is a stepwise process that requires the sequential addition of nucleotide monomers to a growing chain on a solid support. To ensure the fidelity of this process, reactive functional groups on the nucleobases that are not involved in the formation of the internucleotidic linkage must be temporarily blocked. This is achieved through the use of protecting groups. The isobutyryl group is a commonly used protecting group for the exocyclic N2-amino group of guanine (B1146940).[1][2] Its primary function is to prevent undesirable side reactions during the synthesis cycle, thereby ensuring the correct assembly of the oligonucleotide chain.

The Chemical Rationale for Protecting Deoxyguanosine

Deoxyguanosine possesses a primary exocyclic amino group at the N2 position and a lactam system at O6/N1. The N2-amino group is nucleophilic and can react with the activated phosphoramidite monomers during the coupling step, leading to branched oligonucleotide chains. Furthermore, the O6 position is susceptible to modification during various steps of the synthesis. The isobutyryl group, an acyl-type protecting group, effectively shields the N2-amino group from participating in these unwanted reactions.

Below is a diagram illustrating the structure of the fully protected dG phosphoramidite monomer.

Caption: Structure of N2-isobutyryl-dG phosphoramidite monomer.

Role of Isobutyryl-dG in the Oligonucleotide Synthesis Cycle

The phosphoramidite method is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation. The isobutyryl group on the guanine base must remain intact throughout these steps until the final deprotection stage.

References

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to DMT Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acids, the controlled, stepwise assembly of oligonucleotides is paramount. The phosphoramidite (B1245037) method, a cornerstone of modern biotechnology, relies on a cast of chemical actors to ensure the fidelity of this process. Among them, the 4,4'-dimethoxytrityl (DMT) group plays a critical role as a temporary guardian, protecting the 5'-hydroxyl of the growing oligonucleotide chain. This technical guide provides a comprehensive overview of DMT protecting group chemistry, detailing its mechanism of action, the critical detritylation step, and the analytical methods used to monitor its performance.

The Core Principle: Directional Control in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis proceeds in a cyclical fashion, with each cycle adding a single nucleotide to the growing chain. The synthesis occurs in the 3' to 5' direction, the opposite of biological nucleic acid synthesis. To enforce this directionality and prevent unwanted side reactions, the 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected by the bulky DMT group.[1][2] This protection ensures that coupling occurs exclusively between the 5'-hydroxyl of the support-bound nucleotide and the 3'-phosphoramidite of the incoming monomer.

The selection of the DMT group is strategic, owing to a combination of key properties:

-

Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps but is readily cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclical nature of the synthesis process.

-

Steric Hindrance: Its bulky nature provides effective steric protection for the 5'-hydroxyl group, preventing its participation in undesired reactions.[3]

-

Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation (the trityl cation), which has a strong absorbance at approximately 495 nm.[4][5] This provides a real-time spectrophotometric method to monitor the efficiency of each coupling step.[6]

The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection

The automated solid-phase synthesis of oligonucleotides is a meticulously orchestrated sequence of chemical reactions. The DMT group is central to the first step of each cycle.

1. Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7][8] The resulting free 5'-hydroxyl group is then available for the next coupling reaction.

2. Coupling: The next nucleoside, in the form of a phosphoramidite, is activated by a weak acid such as 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI), or 5-ethylthio-1H-tetrazole (ETT).[8][9] The activated phosphoramidite then reacts with the free 5'-hydroxyl of the support-bound nucleotide, forming a phosphite triester linkage.

3. Capping: To prevent the elongation of chains that failed to couple in the previous step (which would result in n-1 impurity sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked. This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1][10]

4. Oxidation: The newly formed and unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[7][8]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Analysis of Synthesis Efficiency

The success of oligonucleotide synthesis is highly dependent on the efficiency of each coupling step. Even a small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.

| Oligonucleotide Length (bases) | Average Coupling Efficiency: 98.0% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 99.5% |

| 20 | 68.0% | 82.6% | 90.9% |

| 50 | 36.4% | 60.5% | 77.9% |

| 100 | 13.3% | 36.6% | 60.6% |

| 150 | 4.9% | 22.1% | 47.2% |

| This table illustrates the theoretical yield of full-length oligonucleotide based on the average coupling efficiency per cycle. |

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis (General Protocol)

This protocol outlines the general steps for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. Timings and volumes may vary depending on the synthesizer model and synthesis scale.

Reagent Preparation:

-

Deblocking Solution: 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Coupling Activator: 0.45 M 1H-Tetrazole in Acetonitrile.

-

Phosphoramidites: 0.1 M solutions of the four standard DNA phosphoramidites (dA, dC, dG, dT) in anhydrous Acetonitrile.

-

Capping A: Acetic Anhydride/Pyridine/THF (10:10:80 v/v/v).

-

Capping B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).

-

Wash Solvent: Anhydrous Acetonitrile.

Synthesis Cycle:

-

Detritylation: Flush the synthesis column with the deblocking solution for 60-120 seconds.

-

Wash: Wash the column thoroughly with anhydrous acetonitrile.

-

Coupling: Deliver the activator and the appropriate phosphoramidite solution to the column and allow to react for 30-60 seconds.

-

Wash: Wash the column with anhydrous acetonitrile.

-

Capping: Deliver Capping A and Capping B solutions to the column and allow to react for 30 seconds.

-

Wash: Wash the column with anhydrous acetonitrile.

-

Oxidation: Deliver the oxidizing solution to the column and allow to react for 30 seconds.

-

Wash: Wash the column with anhydrous acetonitrile.

-

Repeat steps 1-8 for each subsequent nucleotide addition.

Protocol 2: On-Column Detritylation and Purification of DMT-on Oligonucleotides using SPE Cartridges

This protocol describes the purification of a crude DMT-on oligonucleotide followed by on-column detritylation using a reverse-phase solid-phase extraction (SPE) cartridge.

Materials:

-

Crude DMT-on oligonucleotide solution (post-synthesis and ammoniacal deprotection).

-

Reverse-phase SPE cartridge.

-

Acetonitrile (ACN).

-

2 M Triethylammonium Acetate (TEAA).

-

Detritylation Solution: 3% Trifluoroacetic Acid (TFA) in water.

-

Wash Solution 1: 1.5% Ammonium (B1175870) Hydroxide in water.

-

Wash Solution 2: Nuclease-free water.

-

Elution Buffer: 20% Acetonitrile in water.

Procedure:

-

Cartridge Equilibration:

-

Wash the SPE cartridge with 5 mL of ACN.

-

Equilibrate the cartridge with 5 mL of 2 M TEAA.

-

-

Sample Loading:

-

Load the crude DMT-on oligonucleotide solution onto the cartridge. The hydrophobic DMT group will bind to the reverse-phase matrix, while hydrophilic failure sequences (DMT-off) will pass through.

-

-

Washing:

-

Wash the cartridge with 5 mL of Wash Solution 1 to remove any remaining failure sequences and other impurities.

-

Wash the cartridge with 5 mL of Wash Solution 2 to remove the ammonium hydroxide.

-

-

On-Column Detritylation:

-

Slowly pass 2 mL of the Detritylation Solution through the cartridge. The cleavage of the DMT group is often visible as an orange band.

-

Wash the cartridge with 5 mL of Wash Solution 2 to remove the TFA and the cleaved DMT cation.

-

-

Elution:

-

Elute the purified, detritylated oligonucleotide with 2-3 mL of the Elution Buffer.

-

Protocol 3: HPLC Analysis of Oligonucleotide Purity

This protocol provides a general method for analyzing the purity of a synthetic oligonucleotide and separating DMT-on from DMT-off species using ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC).

Instrumentation and Reagents:

-

HPLC System: With a UV detector and gradient capabilities.

-

Column: C18 reversed-phase column suitable for oligonucleotide analysis.

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Column Temperature: 50-60 °C.

HPLC Gradient:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.0 | 5 |

| 22.0 | 50 |

| 25.0 | 95 |

| 27.0 | 95 |

| 27.1 | 5 |

| 30.0 | 5 |

Procedure:

-

Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A or nuclease-free water.

-

Injection: Inject the sample onto the equilibrated HPLC column.

-

Data Acquisition: Monitor the elution profile at 260 nm. The more hydrophobic DMT-on species will have a longer retention time than the DMT-off oligonucleotides.

Detritylation and Depurination: A Balancing Act

The detritylation step, while essential, must be carefully controlled to avoid a detrimental side reaction: depurination. Depurination is the acid-catalyzed cleavage of the N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[11] This leads to the formation of an abasic site in the oligonucleotide chain, which can be cleaved during the final basic deprotection step, resulting in chain scission and a lower yield of the full-length product.

The rate of detritylation and depurination is influenced by the choice of acid and its concentration.

| Acid | pKa | Relative Detritylation Rate | Relative Depurination Rate |

| Trichloroacetic Acid (TCA) | ~0.7 | Faster | Higher |

| Dichloroacetic Acid (DCA) | ~1.3 | Slower | Lower |

While TCA allows for faster detritylation, it also carries a higher risk of depurination.[1][8] DCA is a milder acid, which reduces the risk of depurination but requires longer reaction times for complete DMT removal.[4][8] For the synthesis of long oligonucleotides or sequences containing sensitive modified bases, DCA is often the preferred deblocking agent.[4]

Troubleshooting Common Synthesis Problems

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | - Moisture in reagents or lines.- Degraded phosphoramidites or activator.- Incorrect reagent concentrations or delivery volumes. | - Use fresh, anhydrous solvents and reagents.- Ensure the synthesizer is free of leaks and lines are dry.- Calibrate reagent delivery volumes. |

| Depurination | - Excessive exposure to acid (time or concentration).- Use of a strong acid (TCA) for sensitive sequences. | - Reduce detritylation time to the minimum required for complete DMT removal.- Use a milder acid (DCA).- For highly sensitive nucleosides, consider using base-protecting groups that enhance stability. |

| N-1 Impurities (Deletions) | - Incomplete detritylation.- Inefficient coupling.- Incomplete capping. | - Optimize detritylation conditions.- Ensure high-quality, fresh phosphoramidites and activator.- Verify the efficiency of the capping reagents. |

| Incomplete Detritylation | - Degraded deblocking solution.- Insufficient deblocking time.- Low reaction temperature. | - Prepare fresh deblocking solution.- Increase the deblocking time incrementally.- Ensure the synthesis is performed at ambient temperature. |

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of oligonucleotides, enabling the directional control necessary for the production of high-fidelity nucleic acid sequences. A thorough understanding of its chemical properties, the kinetics of its removal, and the potential for side reactions is crucial for researchers and drug development professionals. By optimizing the conditions of the synthesis cycle, particularly the detritylation step, and employing robust analytical techniques for quality control, it is possible to consistently produce high-quality oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. glenresearch.com [glenresearch.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idtdna.com [idtdna.com]

- 10. glenresearch.com [glenresearch.com]

- 11. phenomenex.com [phenomenex.com]

An In-depth Technical Guide to the Synthesis and Purification of DMT-dG(ib) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as DMT-dG(ib) Phosphoramidite (B1245037). This crucial reagent is a fundamental building block in the chemical synthesis of DNA oligonucleotides. This document outlines the multi-step synthesis from 2'-deoxyguanosine, details purification protocols, and provides expected quantitative data and characterization methods.

Overview of the Synthesis Pathway

The synthesis of DMT-dG(ib) phosphoramidite is a three-step process commencing with the commercially available nucleoside, 2'-deoxyguanosine. The key stages are:

-

Protection of the Exocyclic Amine: The N2-amino group of the guanine (B1146940) base is protected with an isobutyryl group to prevent side reactions during oligonucleotide synthesis.

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the deoxyribose sugar is protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the stepwise, 3'-to-5' directionality of solid-phase oligonucleotide synthesis and also facilitates a common "DMT-on" purification strategy for the final oligonucleotide.

-

Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety. This group enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

A Comprehensive Technical Guide to DMT-dG(ib) Phosphoramidite: Properties, Synthesis Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(ib) Phosphoramidite (B1245037). It details its chemical and physical properties, its critical role in the automated synthesis of oligonucleotides, and comprehensive experimental protocols for its use, from solid-phase synthesis to final purification.

Core Properties of DMT-dG(ib) Phosphoramidite

This compound is a crucial building block in the chemical synthesis of DNA.[1] The dimethoxytrityl (DMT) group at the 5' position provides a temporary protective group that is removed at the beginning of each coupling cycle, while the isobutyryl (ib) group protects the exocyclic amine of the guanine (B1146940) base.[1] The phosphoramidite moiety at the 3' position enables the formation of the phosphodiester linkage to the next nucleotide in the growing oligonucleotide chain.

CAS Number: 93183-15-4[1][2][3][4][5][6][7]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C44H54N7O8P | [1][3][6] |

| Molecular Weight | 839.92 g/mol | [1][2][3][6] |

| Appearance | White to off-white powder or granules | [1][6] |

| Purity | >98.0% (HPLC) | [4] |

| Solubility | Soluble in anhydrous acetonitrile | [8] |

| Storage Conditions | 2-8°C under an inert atmosphere | [1][6] |

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis.[9][10] This automated, cyclical process allows for the rapid and efficient construction of custom DNA sequences.[10] The isobutyryl protecting group on the guanine is removed during the final deprotection step.[1]

The general workflow for solid-phase oligonucleotide synthesis is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of oligonucleotide synthesis using this compound. These protocols are intended for use with an automated DNA synthesizer.

Solid-Phase Oligonucleotide Synthesis Cycle

This cycle is repeated for each nucleotide to be added to the sequence.

-

Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleoside.[8][11] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.[1][11]

-

Duration: Approximately 60-120 seconds.

-

-

Coupling:

-

Reagents:

-

0.1 M solution of this compound in anhydrous acetonitrile.

-

0.45 M Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

-

-

Procedure: The this compound solution is mixed with the activator solution and delivered to the synthesis column.[12] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[12]

-

Duration: Typically 30-180 seconds.

-

-

Capping:

-

Reagents:

-

Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF).

-

Capping Solution B (e.g., 16% N-Methylimidazole in THF).

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions.[8] This prevents the formation of deletion mutant sequences.[8]

-

Duration: Approximately 30-60 seconds.

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.[12]

-

Duration: Approximately 30-60 seconds.

-

References

- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. alfachemic.com [alfachemic.com]

- 3. mz-at.de [mz-at.de]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.biolytic.com [blog.biolytic.com]

- 11. researchgate.net [researchgate.net]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

An In-depth Technical Guide to the Solubility and Stability of DMT-dG(ib) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of N²-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-dG(ib) Phosphoramidite (B1245037). As a fundamental building block in the chemical synthesis of oligonucleotides, a thorough understanding of its solubility and stability is paramount for ensuring the quality, yield, and purity of the final therapeutic or research-grade product.

Core Concepts: Solubility and Stability in Oligonucleotide Synthesis

The efficiency of oligonucleotide synthesis is intrinsically linked to the solubility and stability of the phosphoramidite monomers. Adequate solubility in the appropriate solvents is necessary for efficient delivery and coupling reactions on the solid support. Conversely, instability and degradation of the phosphoramidite can lead to the formation of impurities, truncated sequences, and ultimately, a lower yield of the desired full-length oligonucleotide. DMT-dG(ib) phosphoramidite, in particular, is known to be the least stable of the four standard deoxyribonucleoside phosphoramidites.[1][2]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound

| Solvent System | Concentration | Temperature | Notes |

| Water | 0.1 g/L | 20 °C (68 °F) | |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (65.48 mM) | Not Specified | Sonication is recommended.[3] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (2.38 mM) | Not Specified | For in vivo formulations; sonication is recommended.[3] |

Table 2: Stability of this compound in Acetonitrile (B52724)

| Duration | Purity Reduction | Conditions |

| 5 weeks | 39% | Stored under inert gas atmosphere.[1][2] |

Degradation Pathways

The primary degradation pathways for this compound in solution, particularly in acetonitrile, involve:

-

Hydrolysis: Reaction with residual water in the solvent leads to the formation of the corresponding H-phosphonate. This is an autocatalytic process for dG phosphoramidites.

-

Elimination of Acrylonitrile: This can occur from the cyanoethyl protecting group.

-

Acrylonitrile-Induced Formation of Cyanoethyl Phosphonoamidates: A subsequent reaction involving the eliminated acrylonitrile.[1][2]

The rate of degradation is influenced by the concentration of the phosphoramidite and the amount of water present in the solvent.[1][2]

Experimental Protocols

Assessment of Purity and Stability by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

A standard method for evaluating the purity and degradation of this compound involves reverse-phase high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Objective: To determine the percentage of pure phosphoramidite and identify and quantify any degradation products.

Materials:

-

This compound sample

-

Anhydrous acetonitrile (ACN)

-

Triethylamine (B128534) (TEA)

-

HPLC-grade water

-

HPLC-grade organic solvent (e.g., acetonitrile or methanol)

-

A suitable reverse-phase HPLC column (e.g., C18)

-

HPLC system with a UV detector and a mass spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound in anhydrous acetonitrile containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.01% v/v) to minimize acid-catalyzed degradation. A typical concentration is 1 mg/mL.

-

For stability studies, the solution is stored under controlled conditions (e.g., specific temperature, inert atmosphere) and sampled at various time points.

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) in the same diluent immediately before analysis.

-

-

HPLC Analysis:

-

Equilibrate the reverse-phase column with the initial mobile phase conditions.

-

Inject the prepared sample onto the HPLC system.

-

Run a gradient elution program, for example, starting with a high percentage of aqueous buffer and increasing the percentage of organic solvent over time to elute the phosphoramidite and its impurities.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 260 nm). The phosphoramidite will typically show two peaks corresponding to its two diastereomers.

-

-

Mass Spectrometry Analysis:

-

The eluent from the HPLC is directed to the mass spectrometer.

-

Acquire mass spectra in positive ion mode to confirm the identity of the parent phosphoramidite peak and to identify the mass-to-charge ratio of any degradation products.

-

-

Data Analysis:

-

Integrate the peak areas from the UV chromatogram to calculate the percentage purity of the phosphoramidite.

-

Analyze the mass spectra to identify the chemical structures of the impurity peaks based on their molecular weights.

-

Mandatory Visualizations

Oligonucleotide Synthesis Cycle

The following diagram illustrates the four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry, where this compound is utilized in the coupling step.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Degradation Pathway of this compound

This diagram outlines the major degradation pathways of this compound in the presence of water.

Caption: Major degradation pathways of this compound.

References

The Cornerstone of DNA Synthesis: A Technical Guide to DMT-dG(ib) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology and therapeutic oligonucleotide development, the precision and efficiency of DNA synthesis are paramount. The phosphoramidite (B1245037) method stands as the gold standard for this process, and at its heart are the meticulously designed building blocks: the phosphoramidites themselves. This in-depth technical guide focuses on the mechanism of action of N²-isobutyryl-2'-deoxyguanosine phosphoramidite (DMT-dG(ib) Phosphoramidite), a cornerstone reagent in automated DNA synthesis. We will delve into its chemical properties, its role in the synthesis cycle, and provide detailed experimental protocols and comparative data to inform its effective use.

Physicochemical Properties of this compound

This compound is a white to off-white powder, soluble in acetonitrile, the primary solvent used in oligonucleotide synthesis. Its key structural features, which are central to its function, include:

-

A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile protecting group shields the 5'-hydroxyl function of the deoxyribose sugar, preventing unwanted polymerization during the coupling reaction. Its removal under mild acidic conditions is a critical and reversible step in the synthesis cycle.[1]

-

An N²-isobutyryl (ib) protecting group: This acyl group protects the exocyclic amino group of the guanine (B1146940) base. This is crucial to prevent side reactions at this nucleophilic site during the synthesis cycle.[2] The isobutyryl group is relatively stable to the conditions of the synthesis cycle but can be efficiently removed during the final deprotection step.[3]

-

A 3'-O-(N,N-diisopropyl) phosphoramidite moiety: This is the reactive end of the molecule that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

-

A β-cyanoethyl protecting group: This group protects the phosphorus atom of the phosphoramidite, preventing unwanted side reactions. It is removed during the final deprotection step.[4]

| Property | Value | Reference |

| Molecular Formula | C44H54N7O8P | [5] |

| Molecular Weight | 839.92 g/mol | [5] |

| Appearance | White to off-white powder or granules | [5] |

| Solubility | Soluble in acetonitrile | [5] |

| Storage Conditions | -20°C under an inert atmosphere |

The Synthesis Cycle: Mechanism of Action of this compound

Automated DNA synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. The synthesis proceeds in the 3' to 5' direction.[2] this compound plays a crucial role in each cycle where a guanine base is to be added.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. blog.biolytic.com [blog.biolytic.com]

The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology, the ability to rapidly and accurately synthesize custom DNA and RNA sequences is paramount. This capability underpins a vast array of applications, from the construction of novel gene circuits and metabolic pathways to the development of cutting-edge diagnostics and therapeutics. At the heart of this synthetic revolution lies a robust and elegant chemical methodology: phosphoramidite (B1245037) chemistry . For over three decades, this approach has been the gold standard for the chemical synthesis of oligonucleotides, offering high efficiency and versatility. This technical guide provides an in-depth exploration of the principles, protocols, and applications of phosphoramidite chemistry, offering a comprehensive resource for professionals in the field.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry is a stepwise process for synthesizing oligonucleotides on a solid support. The synthesis cycle proceeds in the 3' to 5' direction and consists of four primary chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[1] Each step is optimized for high efficiency, which is crucial for the synthesis of long, high-fidelity oligonucleotides.

Protecting Groups: The Key to Controlled Synthesis

The success of phosphoramidite chemistry hinges on the use of protecting groups. These chemical moieties are temporarily attached to reactive functional groups on the nucleoside phosphoramidites to prevent unwanted side reactions during the synthesis cycle.[2] The most common protecting groups include:

-

Dimethoxytrityl (DMT): Protects the 5'-hydroxyl group of the nucleoside. It is acid-labile, allowing for its removal at the beginning of each synthesis cycle.[2]

-

β-cyanoethyl: Protects the phosphorus atom. It is removed at the end of the synthesis under basic conditions.[3]

-

Acyl protecting groups (e.g., benzoyl for dA and dC, isobutyryl for dG): Protect the exocyclic amines of the nucleobases. These are also removed during the final deprotection step.[3]

The Solid-Phase Synthesis Cycle: A Step-by-Step Workflow

The automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle adding a single nucleotide to the growing chain.

Caption: The automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocols

1. Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the general steps performed by an automated DNA synthesizer.

-

Materials:

-

Controlled Pore Glass (CPG) or polystyrene solid support functionalized with the initial nucleoside.[4]

-

Anhydrous acetonitrile (B52724).

-

Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile (typically 0.1 M).[5]

-

Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.5 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).

-

Deblocking solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane).[4]

-

Capping solution A (e.g., acetic anhydride/pyridine/THF) and Capping solution B (e.g., 16% N-methylimidazole/THF).[6]

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).[2]

-

-

Protocol:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treating with the deblocking solution for approximately 60-90 seconds. The column is then washed with anhydrous acetonitrile to remove the acid and the liberated DMT cation.[4][7]

-

Coupling: The next phosphoramidite monomer and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. The coupling time is typically 20-60 seconds for standard DNA phosphoramidites.[8] A 5- to 20-fold molar excess of the phosphoramidite is used to drive the reaction to completion.[2]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), the support is treated with the capping solutions for approximately 30-60 seconds. This acetylates any unreacted 5'-hydroxyl groups.[6]

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by treatment with the oxidizing solution for 30-60 seconds. The column is then washed with anhydrous acetonitrile.[2][7]

-

Iteration: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

-

2. Cleavage and Deprotection

-

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[3]

-

Heating block or oven.

-

-

Protocol:

-

Cleavage: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[3]

-

Deprotection: The solution containing the oligonucleotide is transferred to a sealed vial and heated at 55-65°C for 8-16 hours (for standard protecting groups) to remove the protecting groups from the nucleobases and the phosphate backbone. For sensitive modifications, milder deprotection conditions using AMA at room temperature or 65°C for shorter durations may be required.[9][10]

-

3. Purification

Following synthesis and deprotection, the crude oligonucleotide mixture contains the full-length product as well as truncated sequences and other small molecule impurities. Purification is essential to isolate the desired full-length oligonucleotide.

-

Desalting: This is the most basic level of purification, removing residual salts and small organic molecules. It is suitable for short, unmodified oligonucleotides used in applications like PCR.[11]

-

Protocol (Size-Exclusion Chromatography):

-

Equilibrate a size-exclusion column (e.g., Sephadex G-25) with nuclease-free water.

-

Apply the crude oligonucleotide solution to the column.

-

Elute with nuclease-free water. The oligonucleotide will elute in the void volume, while smaller molecules are retained.

-

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is effective for purifying oligonucleotides up to approximately 50 bases in length and is particularly useful for modified oligonucleotides that have a significant hydrophobic character.[11]

-

Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high concentration of acetonitrile is used to elute the oligonucleotides. The full-length product, which is typically more hydrophobic due to the presence of the 5'-DMT group (if left on), will elute later than the shorter, less hydrophobic failure sequences.

-

Detection: UV absorbance at 260 nm.

-

The collected fractions containing the pure oligonucleotide are then lyophilized.

-

-

-

Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based on their size and charge, offering very high resolution. It is the preferred method for purifying long oligonucleotides (over 50 bases) or when very high purity is required.[11]

-

Protocol:

-

Prepare a denaturing polyacrylamide gel (containing urea).

-

Load the crude oligonucleotide sample into a well of the gel.

-

Run the gel until the desired separation is achieved (visualized by UV shadowing or staining).

-

Excise the band corresponding to the full-length product.

-

Elute the oligonucleotide from the gel slice by crushing the gel and soaking it in an elution buffer (e.g., TE buffer) overnight.

-

Recover the oligonucleotide from the buffer by ethanol (B145695) precipitation.

-

-

Data Presentation: Coupling Efficiency and Oligonucleotide Yield

The efficiency of the coupling step is the most critical factor determining the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency has a dramatic impact on the yield, especially for longer oligonucleotides. The theoretical yield of full-length product can be calculated using the formula:

Yield (%) = (Coupling Efficiency)(Number of couplings) x 100

where the number of couplings is the length of the oligonucleotide minus one.

Table 1: Theoretical Yield of Full-Length Oligonucleotide as a Function of Length and Coupling Efficiency

| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 75.5% | 82.6% | 90.8% |

| 30-mer | 64.0% | 74.5% | 86.2% |

| 40-mer | 54.2% | 67.2% | 81.8% |

| 50-mer | 45.8% | 60.5% | 77.8% |

| 70-mer | 32.7% | 49.5% | 69.8% |

| 100-mer | 20.9% | 36.6% | 60.5% |

Table 2: Experimentally Determined Coupling Efficiencies and Yields for Specific Primers [12]

| Primer Name | Average Coupling Efficiency | Purity (OD260/280) | Yield (ng/µL) |

| Brucella-specific forward | 99.97% | 1.85 | 2456 |

| Brucella-specific reverse | 99.95% | 1.84 | 2440 |

| β-actin forward | 68% | 1.14 | 468 |

| β-actin reverse | 42% | 1.12 | 365 |

Data from a study using a Mermade 12 DNA synthesizer.

Applications in Synthetic Biology and Drug Development

The ability to synthesize custom oligonucleotides with high fidelity has been a driving force in synthetic biology and drug development.

Synthetic Biology:

-

Gene Synthesis: Synthetic oligonucleotides are assembled into larger DNA fragments to create synthetic genes, genetic circuits, and even entire genomes.

-

CRISPR-Cas9 Gene Editing: Synthetic guide RNAs are essential for directing the Cas9 nuclease to specific genomic loci for targeted gene editing.

-

DNA Data Storage: The high density and stability of DNA make it an attractive medium for long-term data storage, which relies on the synthesis of vast numbers of unique oligonucleotides.

Drug Development:

-

Antisense Oligonucleotides (ASOs): These are short, single-stranded DNA or RNA molecules that can bind to a specific mRNA and modulate its function, either by promoting its degradation or by sterically blocking translation.[13]

-

Small interfering RNAs (siRNAs): These are short, double-stranded RNA molecules that can trigger the degradation of a specific mRNA through the RNA interference (RNAi) pathway.

-

Aptamers: These are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity, similar to antibodies.

-

Diagnostic Probes: Labeled oligonucleotides are widely used as probes in diagnostic assays such as polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and microarrays.

Visualization of a Signaling Pathway Modulated by an Antisense Oligonucleotide

A prominent application of synthetic oligonucleotides in drug development is the use of ASOs to downregulate the expression of disease-causing proteins. For instance, antisense therapy can be used to target oncogenes in cancer. The PI3K/AKT signaling pathway is frequently hyperactivated in various cancers and is a key regulator of cell proliferation, survival, and growth.[14] Antisense oligonucleotides designed to target key components of this pathway can effectively inhibit tumor growth. For example, an ASO targeting the mRNA of a transcription factor like HOXA9, which is implicated in glioblastoma, can lead to the inhibition of the PI3K/AKT pathway.[15][16]

References

- 1. Method of Oligonucleotide Purification [biosyn.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. genscript.com [genscript.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. labcluster.com [labcluster.com]

- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 13. Evaluation of Different Primers for Detection of Brucella by Using PCR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reversing HOXA9 Oncogene Activation by PI3K Inhibition: Epigenetic Mechanism and Prognostic Significance in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reversing HOXA9 Oncogene Activation by PI3K Inhibition: Epigenetic Mechanism and Prognostic Significance in Human Glioblastoma | Scilit [scilit.com]

Unraveling the Language of DNA Synthesis: A Technical Guide to Phosphoramidite Nomenclature

For researchers, scientists, and drug development professionals delving into the world of synthetic oligonucleotides, a thorough understanding of phosphoramidite (B1245037) nomenclature is fundamental. This guide provides an in-depth exploration of the core principles governing the naming of these critical reagents, supplemented with quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

At its core, a nucleoside phosphoramidite is a derivative of a natural or synthetic nucleoside, chemically modified to be a stable and reactive building block for the synthesis of DNA and RNA.[1] The nomenclature systematically describes the various chemical modifications, particularly the protecting groups, that are essential for directing the highly specific, stepwise addition of nucleotides in solid-phase oligonucleotide synthesis.

Decoding the Nomenclature: A Component-by-Component Breakdown

The name of a nucleoside phosphoramidite provides a concise description of its key chemical features. It can be deconstructed into the following components:

-

5' Protecting Group: This is typically a bulky, acid-labile group that protects the 5'-hydroxyl of the sugar moiety. The most common is the 4,4'-dimethoxytrityl (DMT) group.[2][3] Its presence is often explicitly stated in the name, for example, "5'-O-DMT...".

-

Nucleoside Identity: This specifies the nucleobase and the sugar. For deoxyribonucleosides, it is denoted as dA, dC, dG, and T (or dT). For ribonucleosides, it's A, C, G, and U.

-

Nucleobase Protecting Group: The exocyclic amino groups of adenine, guanine, and cytosine are reactive and must be protected to prevent side reactions.[2] The choice of protecting group is critical and is always indicated in the nomenclature, usually in parentheses after the nucleoside abbreviation. Common protecting groups and their abbreviations are detailed in the table below.

-

3' Phosphoramidite Moiety: This is the reactive end of the molecule that participates in the coupling reaction. It consists of a trivalent phosphorus atom bonded to two other groups:

-

A labile amino group: The most common is the N,N-diisopropylamino group, which acts as a leaving group during the coupling reaction.[3]

-

A phosphate (B84403) protecting group: This group protects the phosphorus-oxygen bond during synthesis. The most widely used is the 2-cyanoethyl (CE) group.[3]

-

Therefore, a standard deoxyadenosine (B7792050) phosphoramidite would be named: 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . For brevity, this is often shortened to Bz-dA(CE) phosphoramidite .

Common Protecting Groups for Nucleobases

| Nucleobase | Protecting Group | Abbreviation |

| Adenine (A) | Benzoyl | Bz |

| Isobutyryl | iBu | |

| Phenoxyacetyl | Pac | |

| Cytosine (C) | Benzoyl | Bz |

| Acetyl | Ac | |

| Guanine (G) | Isobutyryl | iBu |

| Dimethylformamidine | dmf | |

| Phenoxyacetyl | Pac |

Quantitative Aspects of Phosphoramidite Chemistry

The efficiency of each step in the synthesis cycle is crucial for obtaining high-purity, full-length oligonucleotides. The following table summarizes key quantitative data associated with solid-phase synthesis.

| Parameter | Typical Value | Significance |

| Coupling Efficiency | >99% | Determines the overall yield of the final product. Even a small decrease in efficiency per step leads to a significant reduction in the yield of long oligonucleotides.[4] |

| Coupling Time | 30 - 600 seconds | Varies depending on the phosphoramidite and activator used. Standard bases are typically faster than modified bases. |

| Deprotection Time (DMT) | ~50 seconds | Rapid and quantitative removal of the 5'-DMT group is essential for initiating the next coupling cycle. |

| Oxidation Time | ~30 seconds | Fast and complete conversion of the unstable phosphite (B83602) triester to the stable phosphate triester is critical for backbone integrity. |

| Capping Time | ~30 seconds | Efficiently blocks unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations. |

Visualizing the Process: The Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The following diagrams, generated using the DOT language, illustrate the key stages of this process.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the key stages of solid-phase oligonucleotide synthesis using phosphoramidite chemistry. Reagent concentrations and reaction times may need to be optimized based on the specific synthesizer, scale, and sequence.

Solid Support and Initial Nucleoside

The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG) or polystyrene, via its 3'-hydroxyl group. The 5'-hydroxyl group is protected with a DMT group.

The Synthesis Cycle

a. Deprotection (Detritylation)

-

Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Procedure:

-

Wash the column containing the solid support with anhydrous acetonitrile (B52724).

-

Flush the column with the deblocking solution (3% TCA in DCM) for approximately 50 seconds. The orange color of the cleaved DMT cation is an indicator of the reaction's progress and can be used to quantify coupling efficiency.

-

Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

-

b. Coupling

-

Objective: To form a new phosphite triester linkage between the 5'-hydroxyl group of the support-bound nucleoside and the incoming phosphoramidite.

-

Reagents:

-

Phosphoramidite solution (0.02-0.2 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25-0.5 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

-

Allow the reaction to proceed for the specified coupling time (e.g., 30-120 seconds for standard phosphoramidites).

-

Wash the column with anhydrous acetonitrile to remove excess reagents.

-

References

Navigating the Synthesis Core: A Technical Guide to DMT-dG(ib) Phosphoramidite Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for DMT-dG(ib) Phosphoramidite, a critical building block in the synthesis of DNA and related molecules. Adherence to these guidelines is paramount for ensuring laboratory safety and maintaining the integrity of this sensitive reagent.

Section 1: Chemical and Physical Properties

This compound is a white to off-white solid, typically in powder or granular form.[1] It is a key reagent used in automated solid-phase oligonucleotide synthesis.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C44H54N7O8P | [2] |

| Molecular Weight | 839.92 g/mol | |

| CAS Number | 93183-15-4 | [2] |

| Appearance | White to off-white solid (powder or granules) | [1][2] |

| Purity | ≥99% (31P-NMR), ≥99.0% (reversed-phase HPLC) | |

| Water Content | ≤0.3 wt. % (Karl Fischer) | |

| Solubility | Soluble in DMSO (100 mg/mL) and acetonitrile (B52724).[2][3] Insoluble in water (0.1 g/L at 68 °F).[1] |

Section 2: Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not found, safety information for a closely related compound, DMT-dG(Dmf)-CE Phosphoramidite, provides crucial guidance.[4] Phosphoramidites, in general, should be handled with care in a laboratory setting.

Hazard Identification

The primary hazards are associated with inhalation, skin contact, and eye contact. While not classified as a combustible solid, standard precautions for handling chemical powders should be observed.

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.[4]

-

Skin Contact: Wash the affected area thoroughly with soap and water.[4]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes. If irritation persists, seek medical attention.[4]

-

Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Safety goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., heavy rubber gloves) are mandatory.[4]

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved self-contained breathing apparatus.[4]

-

Body Protection: A lab coat and appropriate footwear (e.g., rubber boots) should be worn.[4]

Section 3: Handling and Storage

Proper handling and storage are critical to maintain the stability and reactivity of this compound.

Handling

-

Handle in a dry, well-ventilated area.[4]

-

Avoid the formation of dust.[4]

-

Keep the container tightly closed when not in use.[4]

-

Practice good industrial hygiene: wash hands after use and remove contaminated clothing immediately.[4]

-

Keep away from foodstuffs, beverages, and feed.[4]

Storage

This compound is sensitive to moisture and oxidation.

| Condition | Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Store under a dry, inert atmosphere (e.g., nitrogen).[2][3] |

| 2-8°C | - | Recommended for refrigerated storage.[1][5] | |

| In Solvent | -80°C | 6 months | Stored under nitrogen.[2] |

| -20°C | 1 month | Stored under nitrogen.[2] | |

| On Synthesizer | Ambient | 2-3 days | In anhydrous acetonitrile solution.[5][6] |

Section 4: Experimental Protocols

This compound is a fundamental component in the solid-phase synthesis of oligonucleotides. The following is a generalized protocol for its use in an automated DNA synthesizer.

Reagent Preparation

-

Phosphoramidite Solution:

Automated Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide chain is a cyclical process involving four main steps for each nucleotide addition.

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The prepared this compound solution is activated (e.g., with tetrazole) and then reacted with the free 5'-hydroxyl group of the support-bound nucleotide. This reaction forms a phosphite (B83602) triester linkage. A typical coupling time for standard DNA phosphoramidites is around 30 seconds.[5]

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in a mixture of THF, pyridine, and water.[5]

These four steps are repeated for each nucleotide to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection

-

Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.

-

Protecting Group Removal: The protecting groups on the phosphate backbone (β-cyanoethyl) and the nucleobases (isobutyryl for guanine) are removed. Standard deprotection is typically achieved by heating with concentrated aqueous ammonia.

Section 5: Visualized Workflows

The following diagrams illustrate key processes related to the handling and use of this compound.

Caption: General Handling Workflow for this compound.

Caption: Automated Oligonucleotide Synthesis Cycle.

References

- 1. This compound 93183-15-4 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Preserving the Cornerstone of Oligonucleotide Synthesis: A Technical Guide to DMT-dG(ib) Phosphoramidite Stability

For Researchers, Scientists, and Drug Development Professionals

The fidelity of oligonucleotide synthesis is critically dependent on the purity and stability of its fundamental building blocks: the phosphoramidites. Among these, 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-dG(ib) Phosphoramidite, is notoriously the most susceptible to degradation. This guide provides an in-depth analysis of the factors contributing to its instability and outlines best practices for storage and handling to ensure optimal performance in oligonucleotide synthesis.

The Inherent Instability of dG Phosphoramidites

Phosphoramidites, in general, are sensitive to moisture and oxidation.[1] However, the chemical nature of the guanine (B1146940) base makes its corresponding phosphoramidite particularly unstable compared to its dA, dC, and dT counterparts.[2][3] The primary degradation pathways are hydrolysis and a subsequent autocatalytic breakdown, which are significantly accelerated by the presence of trace amounts of water and acidic impurities.[2][3]

Key Degradation Pathways

-

Hydrolysis: The initial and most critical step in the degradation of DMT-dG(ib) is the reaction with water. The phosphoramidite moiety is hydrolyzed, leading to the formation of a 5'-DMT-dG(ib)-3'-H-phosphonate and the liberation of diisopropylamine.[3] This reaction is catalyzed by any acidic species present.

-

Autocatalysis: For dG phosphoramidites, the degradation process is often second-order with respect to the phosphoramidite concentration, indicating an autocatalytic mechanism.[2][4] The specific nature of the guanine base and its protecting group is believed to contribute to this self-catalyzed destruction, making it degrade at a much faster rate than other phosphoramidites once the initial hydrolysis has occurred.[2][4]

Quantitative Analysis of this compound Degradation in Solution

The stability of phosphoramidites is most critical when they are in solution for use on automated synthesizers. The following table summarizes data from a study on the stability of standard phosphoramidites in acetonitrile (B52724) at ambient temperature over five weeks.[3]

| Phosphoramidite | Purity after 5 Weeks in Acetonitrile Solution (%) | Purity Reduction (%) |

| DMT-dG(ib) | 61 | 39 |

| DMT-dA(bz) | 94 | 6 |

| DMT-dC(bz) | 98 | 2 |

| DMT-T | 98 | 2 |

| Data adapted from a study analyzing the impurity profiles of phosphoramidite solutions stored under an inert gas atmosphere.[3] |

Recommended Storage Conditions

To mitigate degradation, strict storage protocols must be followed for both solid and dissolved this compound.

| Form | Temperature | Atmosphere | Duration | Recommendations |

| Solid | -20°C | Anhydrous, Inert Gas (Argon or Nitrogen) | Long-term | Store in a desiccator over a strong drying agent. Minimize freeze-thaw cycles. Allow the vial to warm to room temperature before opening to prevent moisture condensation. |

| Solid | 2-8°C | Anhydrous, Inert Gas (Argon or Nitrogen) | Short-term | Suitable for temporary storage, but -20°C is highly recommended for any extended period. |

| Solution (in anhydrous acetonitrile) | -20°C | Anhydrous, Inert Gas (Argon or Nitrogen) | Up to several weeks | Use a septum-sealed vial. Ensure the acetonitrile is of the highest quality with extremely low water content. |

| Solution (on synthesizer) | Ambient | Anhydrous, Inert Gas (Argon or Nitrogen) | A few days | Due to accelerated degradation at room temperature, it is advisable to use the solution promptly. Monitor oligonucleotide synthesis quality closely. |

Experimental Protocols for Stability Assessment